Ozagrel hydrochloride hydrate

Description

Contextualization within Thromboxane (B8750289) A2 Synthase Inhibition Research

Thromboxane A2 (TXA2) is a lipid mediator derived from the cyclooxygenase (COX) pathway of arachidonic acid metabolism. It plays a crucial role in hemostasis and blood clotting by causing platelets to aggregate and blood vessels to constrict. sigmaaldrich.com However, the overproduction of TXA2 is implicated in the pathology of various diseases, including thrombosis, vasospasm, and bronchospasm. sigmaaldrich.com

The research into thromboxane A2 synthase inhibitors aims to counteract these effects. Unlike non-selective inhibitors like aspirin, which block the entire COX pathway, selective TXA2 synthase inhibitors like ozagrel (B471) specifically target the final step in TXA2 production. nih.gov This specificity is advantageous as it does not affect the production of other important prostanoids, such as prostacyclin (PGI2), which has opposing effects to TXA2, namely vasodilation and inhibition of platelet aggregation. sigmaaldrich.comapollopharmacy.in By selectively inhibiting TXA2 synthase, ozagrel helps to shift the balance towards the more beneficial effects of PGI2. apollopharmacy.in

Historical Perspective of its Discovery and Research Significance

Ozagrel, with the chemical name (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid, was developed by Ono Pharmaceutical Co., Ltd. smolecule.comnih.gov It emerged from research efforts to find a highly selective inhibitor of thromboxane A2 synthase. nih.gov Its development marked a significant step forward from earlier, less selective compounds. nih.gov

The research significance of ozagrel lies in its utility as a probe to elucidate the specific roles of thromboxane A2 in various physiological and pathophysiological processes. It has been widely used in both in vitro and in vivo animal models to study conditions such as cerebral vasospasm following subarachnoid hemorrhage, acute ischemic stroke, and even non-thrombotic conditions like bronchial asthma and acetaminophen-induced liver injury. nih.govnih.govnih.gov Its use in Japan for clinical applications in cerebral thrombosis and vasospasm has further fueled research into its potential therapeutic benefits. nih.gov

Classification as a Pharmacological Research Agent

Ozagrel hydrochloride hydrate (B1144303) is classified as a selective thromboxane A2 synthase inhibitor. chemimpex.commedchemexpress.com This classification places it within the broader category of antiplatelet agents and enzyme inhibitors. ncats.io In the context of biomedical research, it is considered a pharmacological tool for investigating the thromboxane A2 pathway. sigmaaldrich.com Its availability for research purposes allows scientists to explore the intricate mechanisms of diseases where TXA2 is a key player. sigmaaldrich.commedchemexpress.com

Detailed Research Findings

Research studies have extensively documented the effects of ozagrel hydrochloride hydrate across various models.

Platelet Aggregation

Ozagrel has been shown to inhibit platelet aggregation induced by various agonists. For instance, it inhibits human platelet aggregation with an IC50 of 53.12 μM. medchemexpress.com In another study, ozagrel significantly inhibited ADP-induced platelet aggregation in a concentration-dependent manner at concentrations ranging from 10⁻⁶ to 10⁻³ M. ncats.io

Cerebral Vasospasm and Ischemia

A primary area of research for ozagrel has been in the context of cerebrovascular disorders. Studies have shown its effectiveness in improving cerebral blood flow in animal models of transient cerebral ischemia. sigmaaldrich.com In clinical research, ozagrel has been investigated for its role in managing cerebral vasospasm after aneurysmal subarachnoid hemorrhage. nih.govnih.gov A meta-analysis of randomized controlled trials suggested that ozagrel is effective in improving neurological impairment in patients with acute ischemic stroke. nih.gov

Other Research Applications

The application of ozagrel extends beyond vascular research. Studies have demonstrated its protective effects in various organ injury models, including:

Liver Injury: Ozagrel has been shown to alleviate liver injury induced by acetaminophen (B1664979) overdose in mice by inhibiting oncotic necrosis of hepatocytes, a mechanism distinct from that of N-acetylcysteine (NAC). nih.gov

Lung Injury: Research indicates that ozagrel can be protective against acute lung injury. nih.gov

Interactive Data Table: Research Applications of this compound

| Research Area | Model | Key Findings |

| Platelet Aggregation | Human Platelets | Inhibits platelet aggregation with an IC50 of 53.12 μM. medchemexpress.com |

| Human Platelets | Inhibits ADP-induced aggregation at 10⁻⁶–10⁻³ M. ncats.io | |

| Cerebral Vasospasm | Patients with Aneurysmal Subarachnoid Hemorrhage | Combination with fasudil (B1672074) hydrochloride was more effective in reducing low-density areas on CT scans than ozagrel alone. nih.gov |

| Acute Ischemic Stroke | Patients with AIS | Meta-analysis showed improvement in neurological impairment. nih.gov |

| Liver Injury | Acetaminophen-treated mice | Dramatically alleviates liver injury. nih.gov |

| Lung Injury | Animal Models | Demonstrated protective effects against acute lung injury. nih.gov |

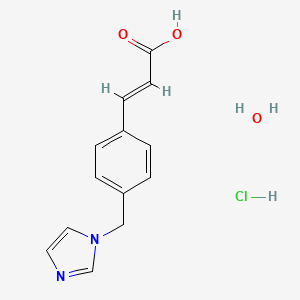

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

83993-01-5 |

|---|---|

Molecular Formula |

C13H15ClN2O3 |

Molecular Weight |

282.72 g/mol |

IUPAC Name |

(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrate;hydrochloride |

InChI |

InChI=1S/C13H12N2O2.ClH.H2O/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;;/h1-8,10H,9H2,(H,16,17);1H;1H2/b6-5+;; |

InChI Key |

OWIZTYOMGVTSDP-TXOOBNKBSA-N |

SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.O.Cl |

Isomeric SMILES |

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O.O.Cl |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.O.Cl |

Other CAS No. |

83993-01-5 |

Synonyms |

3-(4-(1H-imidazol-1-ylmethyl)phenyl)-2-propenoic acid 4-(1-imidazoylmethyl)cinnamic acid OKY 046 OKY-046 ozagrel ozagrel, monohydrochloride ozagrel, monohydrochloride, (E)-isomer sodium ozagrel |

Origin of Product |

United States |

Mechanistic Insights and Molecular Pharmacology of Ozagrel Hydrochloride Hydrate

Elucidation of Thromboxane (B8750289) A2 Synthase (TXAS) Inhibition

The core mechanism of ozagrel (B471) revolves around its direct and specific interaction with thromboxane A2 synthase (TXAS), also known as TBXAS1. kegg.jp This enzyme is a member of the cytochrome P450 superfamily (CYP5A1) and is responsible for the conversion of prostaglandin (B15479496) H2 (PGH2) into thromboxane A2 (TXA2). kegg.jpresearchgate.net Ozagrel's ability to modulate the activity of this specific enzyme is central to its pharmacological profile.

Ozagrel is characterized as a highly selective inhibitor of TXAS. scbt.comnih.govsigmaaldrich.com Research has demonstrated that its inhibitory action is precisely targeted towards this enzyme, leaving other key enzymes within the arachidonic acid metabolic pathway unaffected. nih.gov Studies have confirmed that ozagrel does not inhibit fatty acid cyclooxygenase (COX), 5-lipoxygenase, prostacyclin (PGI2) synthase, or PGE2 isomerase, highlighting its specificity. nih.gov This selectivity is a distinguishing feature of its mechanism. smolecule.com

The potency of this inhibition has been quantified in various studies. As a 1-alkyl imidazole (B134444) derivative, ozagrel has been shown to act as a selective inhibitor of TXAS with a half-maximal inhibitory concentration (IC50) of 11 nM. caymanchem.combertin-bioreagent.comnetascientific.comadipogen.com Another study reported an IC50 of 53.12 µM for the selective inhibition of human platelet aggregation. medchemexpress.commedchemexpress.commedchemexpress.com Furthermore, research indicates that the inhibitory effect of ozagrel on TXAS is more pronounced in enzymes from human and rabbit sources compared to those from other species. nih.gov

Table 1: Inhibitory Potency of Ozagrel

| Target | Metric | Value | Source(s) |

|---|---|---|---|

| Thromboxane A2 Synthase (TXAS) | IC50 | 11 nM | caymanchem.combertin-bioreagent.comnetascientific.comadipogen.com |

Ozagrel intervenes at a critical juncture in the arachidonic acid metabolism pathway. kegg.jpgenome.jp This cascade begins with the release of arachidonic acid from the cell membrane, which is then converted by cyclooxygenase (COX) enzymes into the unstable endoperoxide intermediate, prostaglandin H2 (PGH2). sigmaaldrich.com PGH2 serves as a substrate for several downstream synthases.

Ozagrel's mechanism is centered on the inhibition of TXAS, the enzyme that converts PGH2 to thromboxane A2 (TXA2). sigmaaldrich.comnih.gov By blocking this specific step, ozagrel effectively halts the production of TXA2. nih.gov A significant consequence of this inhibition is the accumulation of the substrate PGH2. nih.gov This buildup of endoperoxides leads to their redirection toward other enzymatic pathways, a phenomenon sometimes referred to as "endoperoxide shunt" or "substrate stealing." nih.govresearchgate.net The accumulated PGH2 is subsequently metabolized by other synthases, such as prostacyclin synthase and PGE2 isomerase, leading to an increased production of prostacyclin (PGI2) and prostaglandin E2 (PGE2). nih.govresearchgate.net

Downstream Biochemical and Cellular Pathways Modulation

The selective inhibition of TXAS by ozagrel initiates a cascade of downstream effects, fundamentally altering the balance of bioactive lipid mediators. This shift has profound implications for cellular functions, particularly platelet activity and vascular smooth muscle tone.

Ozagrel functions as an antiplatelet agent. medchemexpress.commedchemexpress.com This activity is a direct result of its primary mechanism. Thromboxane A2 is one of the most potent endogenous activators of platelet aggregation. sigmaaldrich.com By inhibiting TXA2 synthesis, ozagrel effectively removes this key pro-aggregatory signal. sigmaaldrich.com Laboratory studies confirm that the inhibition of TXA2 synthesis by ozagrel leads to a corresponding blockade of platelet aggregation. sigmaaldrich.com The compound selectively inhibits human platelet aggregation induced by arachidonic acid. medchemexpress.com

A central aspect of ozagrel's pharmacology is its ability to favorably alter the balance between thromboxane A2 (TXA2) and prostacyclin (PGI2). nih.govsigmaaldrich.com These two eicosanoids, both derived from PGH2, have opposing physiological effects. While TXA2 promotes platelet aggregation and vasoconstriction, PGI2 is a potent inhibitor of platelet aggregation and a vasodilator. sigmaaldrich.com

Research demonstrates that ozagrel's selective inhibition of TXAS leads to a reduction in TXA2 production while simultaneously increasing the formation of PGI2. nih.gov This occurs because the accumulated PGH2, unable to be converted to TXA2, is redirected and utilized by prostacyclin synthase. nih.gov An increase in 6-keto-PGF1α, a stable metabolite of PGI2, has been observed in various isolated cells, tissues, and in animal models following ozagrel administration, confirming the enhanced production of prostacyclin. nih.govtargetmol.com Therefore, ozagrel does not simply block a single pathway but actively shifts the metabolic flux to favor the production of the beneficial mediator, PGI2. nih.govsigmaaldrich.com

Table 2: Comparative Effects of Key Eicosanoids Modulated by Ozagrel

| Eicosanoid | Primary Functions | Effect of Ozagrel on Production | Source(s) |

|---|---|---|---|

| Thromboxane A2 (TXA2) | Potent platelet aggregator, vasoconstrictor | Decreased | nih.govsigmaaldrich.com |

| Prostacyclin (PGI2) | Potent inhibitor of platelet aggregation, vasodilator | Increased | nih.govsigmaaldrich.comtargetmol.com |

Advanced Preclinical Research Paradigms of Ozagrel Hydrochloride Hydrate

In Vitro Cellular and Biochemical Studies

In vitro studies provide a foundational understanding of a compound's mechanism of action at a molecular and cellular level. For ozagrel (B471) hydrochloride hydrate (B1144303), these investigations have been crucial in elucidating its enzymatic and cytoprotective effects.

Investigations on Enzyme Activity in Isolated Systems (e.g., TXAS, Cyclooxygenase)

Ozagrel is recognized as a selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase (TXAS), an enzyme critical in the arachidonic acid cascade. sigmaaldrich.comsigmaaldrich.com This pathway, initiated by cyclooxygenase (COX) enzymes, produces various prostanoids, including the potent platelet aggregator and vasoconstrictor, TXA2, and the vasodilator and platelet aggregation inhibitor, prostacyclin (PGI2). sigmaaldrich.comnih.gov

Research demonstrates that ozagrel effectively inhibits TXA2 synthesis without significantly impacting the production of PGI2. sigmaaldrich.com This selective action is a key attribute, as it shifts the balance towards the beneficial effects of PGI2. In studies related to cerebral ischemia, ozagrel prevented the increase of the TXA2 metabolite, TXB2, in the brain while simultaneously increasing the level of the PGI2 metabolite, 6-keto-PGF(1alpha). nih.gov This dual effect—suppressing a vasoconstrictive and pro-aggregatory agent while promoting a vasodilatory and anti-aggregatory one—underpins its therapeutic potential. sigmaaldrich.comnih.gov

Interactive Table: Effect of Ozagrel on Key Enzymes in the Arachidonic Acid Pathway

| Enzyme | Action of Ozagrel | Consequence | Reference |

| Thromboxane A2 Synthase (TXAS) | Selective Inhibition | Decreased production of Thromboxane A2 (TXA2) | sigmaaldrich.comsigmaaldrich.com |

| Cyclooxygenase (COX) | No significant direct inhibition | Pathway to produce precursors for both TXA2 and PGI2 remains active | sigmaaldrich.com |

| Prostacyclin Synthase (PGIS) | No direct inhibition; substrate availability may increase | Increased production of Prostacyclin (PGI2) | sigmaaldrich.comnih.gov |

Cytoprotective Mechanisms in Cellular Stress Models (e.g., Rat Hepatocytes)

The protective effects of ozagrel have been explored in cellular models of stress, such as isolated rat hepatocytes. nih.govnih.gov In a study using a rat hepatocyte cell line (RLC-16) exposed to N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite, ozagrel significantly attenuated cell injury. nih.govnih.gov This finding suggests that the protective effect of ozagrel extends beyond its impact on TXA2 synthesis and is not solely dependent on preventing the formation of the toxic metabolite itself. nih.gov

Further investigations into acetaminophen-induced liver injury in mice revealed that ozagrel treatment reduced hepatic necrosis. nih.govnih.gov It also inhibited the expression of certain cell death-related mRNAs, such as jun oncogene and FBJ osteosarcoma oncogene (fos). nih.govnih.gov These results indicate that ozagrel possesses direct cytoprotective properties against certain toxins at the cellular level. nih.govnih.gov

Effects on Cytochrome P450 Isoform Activity in Microsomal Preparations

Cytochrome P450 (CYP450) enzymes are a superfamily of proteins crucial for the metabolism of a wide array of xenobiotics, including many drugs. semanticscholar.orgmdpi.com The potential for a compound to inhibit or induce these enzymes is a critical aspect of preclinical research.

Studies using mouse hepatic microsomes have investigated the impact of ozagrel on CYP450 activity. One study specifically looked at cytochrome P450 2E1 (CYP2E1), an isoform involved in the metabolism of acetaminophen (B1664979). nih.govnih.gov The results showed that ozagrel had little impact on CYP2E1 activity, indicating that its protective effect in acetaminophen-induced liver injury is not due to the inhibition of the enzyme responsible for producing the toxic metabolite. nih.govnih.gov This specificity is important, as it suggests a lower likelihood of certain drug-drug interactions.

In Vivo Animal Model Investigations

Animal models are indispensable for evaluating the physiological and therapeutic effects of a compound in a living system. Ozagrel has been extensively studied in various animal models of cerebral ischemia.

Cerebral Ischemia and Reperfusion Injury Models (e.g., Mice, Rats, Cats)

Cerebral ischemia, a condition characterized by insufficient blood flow to the brain, and subsequent reperfusion injury are major causes of stroke and neurological damage. europeanreview.org Animal models, such as middle cerebral artery occlusion (MCAO) in rats and mice, are commonly used to mimic these conditions. criver.comfrontiersin.orgfrontiersin.org

Ozagrel has demonstrated beneficial effects in multiple species. In a mouse model of transient cerebral ischemia, ozagrel administration improved reduced spontaneous locomotor activity and motor coordination. nih.gov In spontaneously hypertensive rats (SHR), it suppressed the decrease in brain tissue specific gravity, an indicator of edema, following occlusion and reperfusion. nih.gov Furthermore, in cats subjected to middle cerebral artery occlusion-reperfusion, ozagrel helped recover the post-ischemic decrease in cortical partial pressure of oxygen (PO2). nih.gov These findings across different species highlight the robust nature of ozagrel's effects in preserving cerebral blood flow and function during ischemic events. nih.gov

Neuroprotective Efficacy Assessment

The primary goal in treating cerebral ischemia is the protection of neurons from irreversible damage. Ozagrel's neuroprotective efficacy is linked to its mechanism of action. By inhibiting TXA2 synthase, ozagrel prevents the increase in TXA2 levels in the brain that occurs after ischemia-reperfusion. nih.gov Concurrently, it promotes an increase in PGI2 levels. nih.gov This modulation of vasoactive substances helps to preserve cerebral blood flow, which is crucial for neuronal survival. nih.gov

Studies have shown that pretreatment with ozagrel can exert neuroprotective effects in rats with stroke. scielo.br The improvement in locomotor and motor coordination observed in mouse models further supports its neuroprotective role. nih.gov While the primary mechanism is thought to be the maintenance of blood flow, other direct neuroprotective effects may also contribute. nih.govchemimpex.com

Interactive Table: Summary of Ozagrel's Effects in Animal Models of Cerebral Ischemia

| Animal Model | Key Findings | Implication | Reference |

| Mouse (Conscious cerebral ischemia-reperfusion) | Improved locomotor activity and motor coordination; Prevented increase in brain TXB2; Increased brain 6-keto-PGF(1alpha) | Neuroprotective and functional recovery | nih.gov |

| Rat (Spontaneously Hypertensive, occlusion-reperfusion) | Suppressed decrease in brain tissue specific gravity | Reduction of cerebral edema | nih.gov |

| Cat (Middle cerebral artery occlusion-reperfusion) | Recovered post-ischemic decrease in cortical PO2 | Improved tissue oxygenation | nih.gov |

Behavioral and Neurological Outcome Analysis in Models of Ischemia

Ozagrel hydrochloride hydrate has been investigated for its neuroprotective properties in various preclinical models of cerebral ischemia, demonstrating potential for improving behavioral and neurological deficits. In a rat model of microthrombosis, ozagrel was found to inhibit neural deficits. clinisciences.com Furthermore, in a conscious mouse model of cerebral ischemia-reperfusion, it enhanced deteriorated spontaneous motor activity and motor coordination. clinisciences.com Studies in rats subjected to middle cerebral artery occlusion (MCAO) have shown that ozagrel administration significantly reduces the area and volume of cortical infarcts. clinisciences.com

A meta-analysis of randomized controlled trials, while highlighting the need for higher quality studies, suggested that ozagrel is effective for the improvement of neurological impairment in patients with acute ischemic stroke. nih.gov In a rat model of hyperhomocysteinemia-induced vascular cognitive impairment and dementia, ozagrel treatment ameliorated memory deficits as assessed by the Morris water maze test. nih.gov Combination therapy of sodium ozagrel with Panax ginseng in a transient cerebral ischemia rat model resulted in the best behavioral performance in both the adhesive removal test and the rotarod test at 15 days post-stroke. researchgate.net

The neuroprotective effects of ozagrel are thought to be linked to its ability to inhibit platelet aggregation and vasoconstriction. researchgate.net In a cat model of cerebral ischemia-reperfusion, ozagrel inhibited the reduction of brain tissue-specific gravity induced by reperfusion and restored the decreased cortical partial pressure of oxygen (PO2) post-ischemia. clinisciences.com It also increased the level of 6-keto-PGF(1alpha), a stable metabolite of prostacyclin (PGI2), in the brain tissue following ischemia-reperfusion. clinisciences.com

Table 1: Effects of Ozagrel on Behavioral and Neurological Outcomes in Ischemia Models

| Model | Species | Key Findings | Reference(s) |

|---|---|---|---|

| Microthrombosis | Rat | Inhibited neural deficits. | clinisciences.com |

| Cerebral Ischemia-Reperfusion | Mouse | Enhanced spontaneous motor activity and motor coordination. | clinisciences.com |

| Middle Cerebral Artery Occlusion | Rat | Reduced cortical infarct area and volume. | clinisciences.com |

| Hyperhomocysteinemia-Induced Vascular Cognitive Impairment | Rat | Ameliorated memory deficits. | nih.gov |

| Transient Cerebral Ischemia | Rat | Improved performance in adhesive removal and rotarod tests (in combination with Panax ginseng). | researchgate.net |

| Cerebral Ischemia-Reperfusion | Cat | Inhibited reduction in brain tissue-specific gravity and restored cortical PO2. | clinisciences.com |

Vascular Dysfunction Models

Arteriolar Constriction Studies in Hyperglycemic and Hypercholesterolemic Models

Research indicates that this compound can influence arteriolar vasoconstriction, a key component of vascular dysfunction. Studies have utilized ozagrel to examine its effects on arteriolar vasoconstriction in hyperglycemic mice, suggesting its potential role in mitigating vascular complications associated with high blood sugar. sigmaaldrich.com In a rat model of hyperhomocysteinemia, which is known to induce endothelial dysfunction, ozagrel treatment significantly ameliorated the impairment in endothelium-dependent vasorelaxation in the isolated aorta. nih.gov This improvement in vascular function was accompanied by a reduction in serum nitrite (B80452) levels, further indicating a positive effect on the vascular endothelium. nih.gov

The mechanism behind these effects is primarily attributed to ozagrel's function as a selective thromboxane A2 (TXA2) synthase inhibitor. nih.gov By inhibiting TXA2 synthesis, ozagrel helps to counteract the potent vasoconstrictive actions of TXA2, thereby promoting vasodilation and improving blood flow. sigmaaldrich.com

Table 2: Ozagrel's Effects in Vascular Dysfunction Models

| Model | Species | Key Findings | Reference(s) |

|---|---|---|---|

| Hyperglycemia | Mouse | Tested for its effect on arteriolar vasoconstriction. | sigmaaldrich.com |

| Hyperhomocysteinemia | Rat | Ameliorated impaired endothelium-dependent vasorelaxation and decreased serum nitrite levels. | nih.gov |

Atherosclerosis Progression Inhibition in Experimental Graft Models

Ozagrel has shown promise in inhibiting the progression of atherosclerosis in experimental models. In a rat aortic graft model, ozagrel was found to inhibit the formation of atherosclerotic plaques. sigmaaldrich.com This is significant as the processes involved in transplant atherosclerosis are considered a form of accelerated atherosclerosis. nih.gov

The anti-atherosclerotic effect of ozagrel is closely linked to its inhibition of thromboxane A2 (TXA2) synthesis. researchgate.net Elevated levels of TXA2 are associated with atherosclerosis, and by blocking its production, ozagrel can help to reduce platelet aggregation and smooth muscle cell mitogenesis, both of which contribute to the development of atherosclerotic lesions. sigmaaldrich.comresearchgate.net Furthermore, studies have shown that in patients with severe carotid artery stenosis, a condition related to atherosclerosis, plasma levels of soluble CD40 ligand (sCD40L), a pro-inflammatory and pro-atherogenic molecule, are elevated along with TXA2. researchgate.net Ozagrel has been shown to suppress the release of sCD40L from human platelets in vitro. researchgate.net

Table 3: Impact of Ozagrel on Atherosclerosis in an Experimental Graft Model

| Model | Species | Key Findings | Reference(s) |

|---|---|---|---|

| Aortic Graft | Rat | Inhibited the formation of atherosclerotic plaques. | sigmaaldrich.com |

Organ-Specific Injury Attenuation Models

Pulmonary Injury Attenuation in Animal Models (e.g., Oleic Acid-Induced)

This compound has demonstrated protective effects against acute pulmonary injury in various animal models. nih.gov A common method for inducing experimental lung injury is through the administration of oleic acid, which leads to a condition mimicking acute respiratory distress syndrome (ARDS). nih.govplos.org

In a study using guinea pigs with oleic acid-induced lung injury, ozagrel prevented the increase in lactate (B86563) dehydrogenase activity in the pulmonary lavage fluid. clinisciences.com It also blocked the production of thromboxane A2 (TXA2) induced by oleic acid. clinisciences.com This inhibition of TXA2 was associated with a reduction in the total protein concentration and the numbers of macrophages and neutrophils in the lungs. clinisciences.com Furthermore, ozagrel treatment led to a decrease in the expression of monocyte chemoattractant protein-1 (MCP-1) and interleukin-8 (IL-8) mRNA in the entire lung, indicating a reduction in the inflammatory response. clinisciences.com

These findings suggest that by inhibiting TXA2 synthase, ozagrel can mitigate the inflammatory cascade and cellular damage that characterize acute lung injury.

Table 4: Effects of Ozagrel on Oleic Acid-Induced Pulmonary Injury in Guinea Pigs

| Parameter Measured | Effect of Ozagrel | Reference(s) |

|---|---|---|

| Lactate Dehydrogenase Activity (in pulmonary lavage fluid) | Prevented increase | clinisciences.com |

| Thromboxane A2 Production | Blocked | clinisciences.com |

| Total Protein Concentration (in lungs) | Reduced | clinisciences.com |

| Macrophage and Neutrophil Numbers (in lungs) | Reduced | clinisciences.com |

| Monocyte Chemoattractant Protein-1 (MCP-1) mRNA Expression | Decreased | clinisciences.com |

| Interleukin-8 (IL-8) mRNA Expression | Decreased | clinisciences.com |

Hepatic Injury Alleviation in Overdose Models (e.g., Acetaminophen-Induced)

Ozagrel has been shown to significantly alleviate liver injury induced by acetaminophen (APAP) overdose in mice. nih.govnih.gov In a study where hepatotoxicity was induced by a high dose of APAP, treatment with ozagrel markedly attenuated the high mortality rate, the elevation in serum alanine (B10760859) aminotransferase (ALT) levels, and the extensive hepatic centrilobular necrosis and hemorrhaging. nih.gov

The protective mechanism of ozagrel in this model involves the modulation of cell death pathways. Ozagrel was found to inhibit the hepatic expression of several cell death-related mRNAs that are typically induced by APAP, including jun oncogene (Jun), FBJ osteosarcoma oncogene (Fos), and C/EBP homologous protein (CHOP). nih.govnih.gov However, it did not suppress the expression of B-cell lymphoma 2-like protein 11 (Bim) or prevent the depletion of hepatic total glutathione (B108866) (GSH). nih.govnih.gov Importantly, ozagrel did not appear to affect the activity of cytochrome P450 2E1 (CYP2E1), the enzyme responsible for metabolizing APAP into its toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). nih.govresearchgate.net This suggests that ozagrel's protective effect is not due to an inhibition of NAPQI production. nih.gov This is further supported by in vitro findings where ozagrel attenuated cell injury induced directly by NAPQI in a rat hepatocyte cell line. nih.govnih.gov

These results indicate that ozagrel's hepatoprotective effects in the context of APAP overdose are mediated by interfering with downstream cell death signaling pathways rather than the initial metabolic activation of the toxin. nih.gov

Table 5: Effects of Ozagrel on Acetaminophen-Induced Hepatic Injury in Mice

| Parameter | Effect of Ozagrel Treatment | Reference(s) |

|---|---|---|

| Mortality Rate | Significantly attenuated | nih.gov |

| Serum Alanine Aminotransferase (ALT) | Significantly attenuated elevation | nih.gov |

| Hepatic Centrilobular Necrosis and Hemorrhaging | Significantly attenuated | nih.gov |

| Hepatic DNA Fragmentation | Significantly attenuated | nih.gov |

| Plasma 2,3-dinor Thromboxane B2 Levels | Attenuated increase | nih.gov |

| Hepatic Jun mRNA Expression | Inhibited elevation | nih.govnih.gov |

| Hepatic Fos mRNA Expression | Inhibited elevation | nih.govnih.gov |

| Hepatic CHOP mRNA Expression | Inhibited elevation | nih.govnih.gov |

| Hepatic Bim mRNA Expression | No significant suppression | nih.govnih.gov |

| Hepatic Total Glutathione (GSH) Depletion | Not significantly attenuated | nih.govresearchgate.net |

| Cytochrome P450 2E1 (CYP2E1) Activity | Little impact | nih.govresearchgate.net |

Inflammatory and Immune Response Modulation in Preclinical Settings

This compound, primarily known as a selective thromboxane A2 synthase inhibitor, has been investigated in various preclinical paradigms to understand its broader effects on inflammatory and immune pathways beyond its established role in platelet aggregation and vasospasm.

Effects on Lipopolysaccharide-Induced Systemic Responses

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is widely used in preclinical research to induce a potent systemic inflammatory response. nih.govmdpi.commdpi.com This response is characterized by the significant release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), which mediate the pathophysiological effects of endotoxemia. mdpi.combiomolther.org

Preclinical studies have utilized this compound in models of LPS-induced inflammation to explore its modulatory effects. nih.gov However, while the compound has been applied in these research settings, comprehensive data detailing its specific impact on the production levels of key cytokines like TNF-α and IL-6 in LPS-challenged models are not extensively detailed in the available literature. The primary focus of ozagrel research has often been on its mechanism via thromboxane inhibition in other disease models. nih.gov

Preclinical Model: LPS-Induced Systemic Inflammation

| Model Component | Description | Typical Markers Measured |

|---|---|---|

| Inducing Agent | Lipopolysaccharide (LPS) from Gram-negative bacteria. nih.gov | N/A |

| Biological Response | Activates a strong innate immune and inflammatory cascade. mdpi.com | Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), behavioral changes. biomolther.orgnih.gov |

| Application of Ozagrel | Administered to evaluate its potential to modulate the inflammatory response. nih.gov | Specific effects on cytokine profiles are not widely documented. |

Role in Respiratory Reflexes and Bronchoconstriction (e.g., Cough Response in Guinea Pigs)

The role of ozagrel in modulating respiratory reflexes has been specifically investigated in preclinical models of cough. frontiersin.org In studies using guinea pigs, the inhalation of capsaicin (B1668287) is a standard method to induce a cough response, which is partly mediated by the release of arachidonic acid metabolites like thromboxane A2 (TXA2). frontiersin.org

Research has shown that capsaicin challenge increases the concentration of thromboxane B2 (TXB2), a stable metabolite of TXA2, in the bronchoalveolar lavage fluid of guinea pigs. frontiersin.org Pre-treatment with ozagrel, a selective TXA2 synthetase inhibitor, was found to decrease the number of capsaicin-induced coughs in a dose-dependent fashion. frontiersin.org These findings indicate that TXA2 plays a modulatory role in the cough reflex by influencing capsaicin sensitivity, and that inhibiting its synthesis with ozagrel can suppress this respiratory reflex. frontiersin.org

Effect of Ozagrel on Capsaicin-Induced Cough in Guinea Pigs

| Treatment | Effect on Cough Response | Key Finding |

|---|---|---|

| Vehicle (Control) | Baseline cough response established following capsaicin challenge. | N/A |

| Ozagrel (Dose-Dependent) | A dose-dependent reduction in the number of coughs was observed. frontiersin.org | The calculated ED₅₀ value for the antitussive effect was 26.3 mg/kg. frontiersin.org |

Research on Viral Replication Inhibition (e.g., Hepatitis C virus in mice)

The investigation of existing drugs for novel antiviral properties is a common strategy in pharmaceutical research. virologyresearchservices.commdpi.com This includes exploring their potential to inhibit the life cycle of viruses such as the Hepatitis C virus (HCV), a process that involves complex interactions between the virus and host cell pathways. mdpi.comnih.govmdpi.com

Regarding this compound, a review of the preclinical research literature does not show specific studies focused on its direct role in inhibiting the replication of the Hepatitis C virus in murine models. frontiersin.orgnih.govdzif.de Research on anti-HCV agents has typically focused on direct-acting antivirals that target viral proteins like the NS3 protease or NS5B polymerase, or on host-targeting agents that disrupt cellular pathways essential for the virus. mdpi.comnih.gov There is no available evidence from the reviewed literature to suggest that ozagrel has been evaluated for this specific antiviral application.

Status of Ozagrel Research in Preclinical Viral Models

| Virus Model | Target Organism | Status of Ozagrel Research |

|---|---|---|

| Hepatitis C Virus (HCV) | Mice | No specific studies investigating the effect of ozagrel on HCV replication were identified in the reviewed literature. nih.govdzif.de |

Synthetic Chemistry and Structural Activity Relationships in Ozagrel Hydrochloride Hydrate Research

Novel Synthetic Methodologies for Ozagrel (B471) Hydrochloride Hydrate (B1144303)

Research into the synthesis of Ozagrel hydrochloride, a selective thromboxane (B8750289) A2 (TXA2) synthase inhibitor, has led to the development of new and more efficient production methods. One notable advancement describes a cost-effective synthetic route starting from p-tolualdehyde. researchgate.net This approach aims to streamline the manufacturing process, making the compound more accessible for research and potential therapeutic applications. The synthesis of Ozagrel involves key chemical transformations, including the creation of an intermediate, 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acryloyl chloride, by reacting Ozagrel with thionyl chloride (SOCl₂) and N,N-dimethylformamide (DMF). nih.gov This intermediate is crucial for the subsequent synthesis of various derivatives and codrugs. nih.gov

Ozagrel hydrochloride typically exists as the (E)-isomer, which is the biologically active form. However, studies have shown that it is susceptible to photoisomerization, a process where light exposure can convert the (E)-isomer into the (Z)-isomer, potentially leading to a loss of potency. researchgate.netproquest.com This E/Z isomerization is a significant stereochemical consideration in the handling and formulation of the drug. proquest.comteikyo.jp

Research has demonstrated that this isomerization can be catalyzed by vitamin B2 (riboflavin) or flavin adenine (B156593) dinucleotide (FAD) under visible light irradiation from sources like 405 nm LED light or fluorescent light. proquest.comnih.gov The rate of this transformation is influenced by the solvent, with the reaction proceeding faster in deuterated methanol (B129727) (CD3OD) than in deuterium (B1214612) oxide (D2O). proquest.comnih.gov Notably, Ozagrel hydrochloride is more prone to this isomerization than other drugs with similar structures, such as sulindac. proquest.comteikyo.jp While the rate of photoisomerization in aqueous solutions like D2O is slow, suggesting a low probability of this occurring during clinical use, these findings highlight the importance of avoiding excessive light exposure when vitamin B2 is also present. proquest.comnih.gov

Table 1: Summary of Ozagrel Photoisomerization Studies

| Condition | Catalyst | Light Source | Solvent | Outcome | Reference |

|---|---|---|---|---|---|

| (E)-Ozagrel hydrochloride with vitamin B2 | Vitamin B2 (0.03 eq) | Fluorescent Light | CD3OD | Photoisomerization to (Z)-isomer observed | researchgate.net |

| (E)-Ozagrel with vitamin B2 | Vitamin B2 (0.05 eq) | Fluorescent Light | CD3OD | Photoisomerization to (Z)-isomer observed | researchgate.net |

| (E)-Ozagrel hydrochloride without vitamin B2 | None | Fluorescent Light | CD3OD | No significant isomerization | researchgate.net |

| Ozagrel hydrochloride with catalyst | Vitamin B2 or FAD | 405 nm LED Light | CD3OD / D2O | Isomerization occurred; faster in CD3OD than D2O | proquest.com |

Design and Synthesis of Ozagrel-Derived Compounds and Prodrugs

To enhance the therapeutic profile of Ozagrel, researchers have explored the development of codrugs, which involve linking Ozagrel to another bioactive molecule. A significant example is the synthesis of Ozagrel-Paeonol codrugs. nih.govdoaj.org Paeonol (B1678282), a bioactive component of Cortex Moutan, is known for its anti-inflammatory, antioxidant, and antiplatelet aggregation properties. nih.govfrontiersin.org By combining Ozagrel and Paeonol, the resulting codrugs aim to offer a multi-faceted approach to treating conditions like ischemic stroke, which involves both thromboembolism and neuronal damage. nih.govnih.gov

A series of novel Ozagrel-Paeonol codrugs (PNC₁–PNC₅) were synthesized and evaluated. nih.gov Among them, a compound designated PNC3 was identified as having the most potent antiplatelet aggregation activity. doaj.orgnih.gov Further studies showed that PNC3 also possesses good bioavailability and provides neuroprotective effects in cell models of oxygen-glucose deprivation, indicating its potential for development as an oral therapeutic agent. nih.govdoaj.org

The synthesis of Ozagrel-Paeonol codrugs serves as a prime example of structural modification for mechanistic probing. nih.govfrontiersin.org In creating the series of compounds, researchers introduced different lengths of carbon chains as linkers and incorporated an N-methylpiperazine ring, which is known to be important for inhibiting platelet aggregation. frontiersin.org To facilitate the reaction, Ozagrel was first converted to a more reactive acyl chloride intermediate. frontiersin.org

By synthesizing and testing these various analogs, researchers can investigate how specific structural changes affect the compound's biological activity. nih.gov For instance, the comparison of activity among PNC₂–PNC₄, which feature different carbon chain lengths, helps to elucidate the spatial requirements for optimal interaction with the biological targets. frontiersin.org This process of creating and evaluating analogs is fundamental to understanding the drug's mechanism of action and for optimizing its therapeutic properties. nih.govfrontiersin.org

Structure-Activity Relationship (SAR) Elucidation for TXAS Inhibition

The investigation into the structure-activity relationship (SAR) of Ozagrel and its derivatives is crucial for understanding how their chemical structures relate to their potent and selective inhibition of thromboxane A2 (TXA2) synthase. nih.gov Early research into 1-substituted imidazoles, the class of compounds to which Ozagrel belongs, identified key structural features necessary for high inhibitory potency. nih.gov

Studies revealed that for imidazole (B134444) derivatives, the length of the side chain containing a phenylene group is optimal when it is between 8.5 to 10 Å for TXA2 synthase inhibition. nih.gov Ozagrel, or (E)-4-(1-imidazolylmethyl)cinnamic acid, emerged from these studies as a highly potent and selective inhibitor, with an IC50 value of 1.1 x 10⁻⁸ M. nih.gov Its inhibition is highly specific to TXA2 synthase, not affecting other enzymes in the arachidonic acid cascade. nih.gov

More recent molecular docking studies with Ozagrel-Paeonol codrugs have provided further insight into the SAR. nih.govfrontiersin.org These analyses predict how the compounds bind to target proteins critical for platelet aggregation, such as P2Y12 and TXA2 synthase. nih.govdoaj.org For example, docking results for the codrug PNC3 showed that its pyrazole (B372694) group forms a hydrogen bond with the Ser55 residue, and its pyrazine (B50134) group engages with Ala151 and Trp150 through alkyl and carbon-hydrogen bonds, respectively. frontiersin.org These specific interactions, which hinder TXA2 synthesis, help to explain the compound's potent antiplatelet activity and guide the future design of even more effective inhibitors. nih.govfrontiersin.org

Metabolic Research and Biochemical Transformation of Ozagrel Hydrochloride Hydrate

Characterization of Ozagrel (B471) Hydrochloride Hydrate (B1144303) Metabolites (M1 and M2)

Ozagrel, an imidazole (B134444) derivative, undergoes metabolic transformation in the body, leading to the formation of two primary metabolites, designated as M1 and M2. jst.go.jp The M1 metabolite is the β-oxidized form of ozagrel, while the M2 metabolite is the reduced form. jst.go.jp The main metabolic pathway for ozagrel involves chain-shortening through β-oxidation to form M1 and reduction of the double bond in its acyl side chain to create M2, which is then followed by glucuronidation. nih.gov

Studies have shown that after administration, ozagrel is metabolized, and both M1 and M2 appear in the plasma. researchgate.net The metabolic conversion process follows a sequence where ozagrel is first transformed into M2 and subsequently into M1. researchgate.net

Table 1: Description of Ozagrel Hydrochloride Hydrate Metabolites

| Metabolite | Description | Metabolic Process |

|---|---|---|

| M1 | β-oxidized form | Chain-shortening (β-oxidation) of the acyl side chain jst.go.jpnih.gov |

| M2 | Reduced form | Reduction of the double bond in the acyl side chain jst.go.jpnih.gov |

In Vitro and In Vivo Metabolic Pathways in Research Animals

The metabolism of ozagrel has been investigated in various research models, providing insights into its transformation within the liver and intestines.

Intestinal Mucosal Metabolism

The intestine plays a significant role in the metabolism of certain drugs before they reach systemic circulation. For some compounds, the intestinal metabolic activities for enzymes like CYP3A4 can be comparable to or even higher than those in the liver. mdpi.com While specific quantitative data on ozagrel's intestinal mucosal metabolism is not detailed in the provided context, the general understanding of drug metabolism suggests the intestine as a potential site of initial transformation. mdpi.comresearchgate.net

Implications of Metabolite Formation on Biochemical Activity and Target Interaction

The inhibitory strength of these compounds on this enzyme system varies, with M2 being a more potent inhibitor than ozagrel itself, while M1 is less potent. jst.go.jp This differential activity suggests that the metabolic transformation of ozagrel can modulate its interaction with drug-metabolizing enzymes. jst.go.jp Although the precise contribution of these metabolites to the in vivo effects on drug-metabolizing capacity is not fully elucidated, their inhibitory activity in vitro points to a potential role. jst.go.jp

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ozagrel |

| M1 (Ozagrel metabolite) |

| M2 (Ozagrel metabolite) |

| Aminopyrine |

| Aniline |

| Testosterone |

| Cortisol |

| 6β-hydroxycortisol |

| Cinnamic acid |

| Pyragrel |

| Pyragrel-M1 |

| Pyragrel-M2 |

| Benzoic acid |

| Phenylpropionic acid |

| Hippuric acid |

| Adenosine triphosphate (ATP) |

| Coenzyme A (CoA) |

| Nicotinamide adenine (B156593) dinucleotide (NAD+) |

| Nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) |

| Flavin adenine dinucleotide (FAD+) |

| L-carnitine |

| Glucose-6-phosphate (G-6-P) |

Advanced Research Methodologies and Techniques Employed in Ozagrel Hydrochloride Hydrate Studies

Spectroscopic and Chromatographic Techniques for Compound Analysis

Spectroscopic and chromatographic methods are fundamental in the chemical analysis of ozagrel (B471) hydrochloride hydrate (B1144303), providing detailed information about its molecular structure, purity, and the byproducts of its metabolism.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise molecular structure of organic compounds like ozagrel hydrochloride hydrate. jchps.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom within the molecule. jchps.com This allows for the confirmation of the compound's structural integrity, including the stereochemistry of the E/Z-alkene structure, which is critical for its biological activity. researchgate.net

In studies involving this compound, ¹H NMR is used to monitor changes in the molecule, such as photoisomerization. For instance, research has shown that under visible light irradiation in the presence of a photosensitizer like vitamin B2, ozagrel hydrochloride can isomerize. researchgate.net The rate of this isomerization can be monitored by observing the changes in the ¹H NMR spectrum over time. researchgate.net Advanced NMR techniques, such as COSY, HSQC, and HMBC, can further aid in assigning all proton and carbon signals, confirming the connectivity of the atoms within the molecule. arkat-usa.org While solid-state NMR spectroscopy is an emerging tool for glycan structure elucidation, its application to compounds like ozagrel could provide further structural insights. nih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and quantifying its concentration in various samples. sigmaaldrich.comnih.gov This method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). The purity of this compound is often stated as ≥98% as determined by HPLC. sigmaaldrich.comvwr.com

A typical HPLC method for analyzing ozagrel would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile (B52724). nih.gov Detection is commonly performed using a UV/Vis detector at a specific wavelength. nih.gov This technique is not only crucial for quality control in the manufacturing of the drug substance but also for determining its concentration in research samples.

Table 1: Example of HPLC Method Parameters for Pharmaceutical Analysis

| Parameter | Condition |

|---|---|

| Column | YMC Pack ODS AM (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Buffer (0.5 ml trifluoroacetic acid in 1000 ml water, pH 2.1) and acetonitrile (55:45) |

| Flow Rate | 1.25 ml/min |

| Column Temperature | 30°C |

| Detection Wavelength | 290 nm |

| Injection Volume | 10 µl |

This table presents a hypothetical set of HPLC conditions based on typical methods for similar compounds and is for illustrative purposes only. nih.gov

Mass Spectrometry (MS) in Metabolite Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive analytical technique used to identify and quantify metabolites of this compound. uab.edu MS measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the parent compound and its metabolites. uab.edu When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex biological samples.

The process of metabolite identification involves searching the m/z values of potential metabolites against databases. plos.org For more definitive identification, tandem mass spectrometry (MS/MS) is employed. In MS/MS, a specific ion (the precursor ion) is selected and fragmented, and the resulting product ions provide structural information that can be used to elucidate the metabolite's structure. uab.edu This approach is crucial for understanding how ozagrel is processed in the body. Different types of mass analyzers, such as quadrupole (Q), time-of-flight (TOF), and Orbitrap, offer varying degrees of resolution and sensitivity, which are chosen based on the specific analytical needs. mdpi.com

Molecular and Cellular Biology Approaches

To understand the biological effects of this compound, researchers utilize a variety of molecular and cellular biology techniques. These methods provide insights into how the compound affects gene expression and cellular processes.

Gene Expression Profiling and mRNA Analysis

Gene expression profiling is a powerful tool used to investigate how this compound may alter the expression of specific genes. frontiersin.org Techniques like RNA sequencing (RNA-Seq) and microarrays allow for the simultaneous measurement of the expression levels of thousands of genes. frontiersin.orgnih.gov This can reveal the molecular pathways affected by the compound.

For example, by treating cells or tissues with ozagrel and then performing gene expression analysis, researchers can identify genes that are either upregulated or downregulated. This information can help to elucidate the compound's mechanism of action beyond its known effect on thromboxane (B8750289) A2 synthase. frontiersin.org Analysis of mRNA provides a snapshot of the genes that are actively being transcribed into proteins, offering a dynamic view of the cellular response to the compound. nanostring.com Tools like the Gene Expression Profiling Interactive Analysis (GEPIA) can be used to analyze large datasets and identify differentially expressed genes. cancer-pku.cn

Biochemical Assays for Enzyme Activity and Biomarker Quantification

Biochemical assays are fundamental for measuring the direct effect of this compound on enzyme activity and for quantifying relevant biomarkers. nih.gov The primary biochemical effect of ozagrel is the inhibition of thromboxane A2 synthase. The activity of this enzyme can be measured in vitro using specific assays.

Enzyme activity assays typically measure the rate at which a substrate is converted into a product. wikipedia.org This can be monitored using various detection methods, including colorimetric and fluorometric assays. sigmaaldrich.com For instance, a fluorometric assay might use a substrate that becomes fluorescent upon enzymatic action. wikipedia.org The specific activity of an enzyme is often expressed in units such as micromoles of product formed per minute per milligram of protein (μmol/min/mg). wikipedia.org Such assays are crucial for determining the potency and selectivity of ozagrel as an enzyme inhibitor. Furthermore, these assays can be adapted to quantify biomarkers in biological samples, which is essential for understanding the physiological effects of the compound. mdpi.com

Table 2: Common Compounds Mentioned in the Article

| Compound Name | |

|---|---|

| This compound | |

| Acetonitrile | |

| Trifluoroacetic acid | |

| Vitamin B2 |

Cell Culture Models for Mechanistic Investigations (e.g., Hepatocyte Cell Lines)

To elucidate the cellular and molecular mechanisms of this compound, researchers utilize various in vitro cell culture models. These models are instrumental in isolating specific cellular pathways and understanding the direct effects of the compound, independent of systemic physiological variables. Hepatocyte cell lines, in particular, have been employed to investigate the cytoprotective properties of Ozagrel.

A significant area of investigation has been its effect on drug-induced liver injury. nih.gov In one key study, the rat hepatocyte cell line, RLC-16, was used to model acetaminophen (B1664979) (APAP)-induced hepatotoxicity. nih.govnih.gov The toxicity of APAP is mediated by its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which can cause severe cellular injury and necrosis. nih.govnih.gov

In this model, RLC-16 cells were exposed to NAPQI to induce cell damage. The study demonstrated that this compound offers a protective effect by directly inhibiting the oncotic necrosis of hepatocytes. nih.gov Researchers co-incubated the NAPQI-exposed cells with varying concentrations of Ozagrel and measured cell viability using a WST-1 assay. The results showed that Ozagrel significantly attenuated the NAPQI-induced decrease in cell viability in a dose-dependent manner. nih.govresearchgate.net This finding is crucial as it suggests that Ozagrel's protective mechanism against APAP-induced liver damage is not solely reliant on modulating inflammatory cells but also involves a direct action on the liver cells themselves. nih.gov The in vitro model helped to establish that Ozagrel's hepatoprotective effect is not due to the inhibition of NAPQI production, but rather to the mitigation of its damaging effects after it has been formed. nih.gov

The table below summarizes the findings from the mechanistic investigation using the RLC-16 hepatocyte cell line.

| Treatment Group | Description | Key Finding | Reference |

|---|---|---|---|

| Control | Untreated RLC-16 cells. | Baseline cell viability. | nih.gov |

| NAPQI (250 μM) | RLC-16 cells exposed to the hepatotoxic metabolite. | Cell viability decreased by approximately 50%. | nih.govresearchgate.net |

| NAPQI + Ozagrel (1–100 μM) | Cells co-treated with NAPQI and varying concentrations of Ozagrel. | Significantly inhibited the NAPQI-induced reduction in cell viability in a dose-dependent manner. | nih.govresearchgate.net |

| NAPQI + NAC (1 mM) | Cells co-treated with NAPQI and N-acetylcysteine (NAC), a known antidote. | Significantly attenuated the reduction in cell viability, providing a positive control. | nih.govresearchgate.net |

Preclinical Imaging Techniques for Disease Progression Monitoring in Animal Models

Preclinical imaging is a critical component of in vivo studies involving this compound, allowing for non-invasive, longitudinal monitoring of disease progression and therapeutic response in animal models. dntb.gov.ua These advanced techniques provide quantitative and functional data that complement traditional endpoint analyses like histopathology. The choice of imaging modality is tailored to the specific disease model under investigation.

Cerebral Ischemia Models: In studies evaluating the neuroprotective effects of Ozagrel in rat models of transient cerebral ischemia, Laser Doppler Flowmetry (LDF) has been used to monitor regional cerebral blood flow (rCBF). nih.gov This technique confirmed that middle cerebral artery occlusion (MCAO) successfully induced a significant decrease in blood flow, setting the stage for assessing the therapeutic intervention. nih.gov More advanced and translational imaging methods for monitoring cerebral blood flow and tissue viability in rodent models include Single Photon Emission Computed Tomography (SPECT) and Magnetic Resonance Imaging (MRI). criver.com Arterial Spin Labeling (ASL)-MRI, for instance, is a non-invasive method to quantify cerebral perfusion without the need for contrast agents, making it highly suitable for longitudinal studies of drug efficacy on stroke. criver.comahajournals.org

Atherosclerosis Models: Ozagrel's role in vascular protection is studied in animal models of atherosclerosis, such as apolipoprotein E (ApoE)-deficient mice. jacc.orgscielo.br Monitoring the development and composition of atherosclerotic plaques in these models is achieved with a suite of high-resolution imaging techniques.

Positron Emission Tomography (PET): Often combined with Computed Tomography (PET/CT), this modality uses radiotracers like 18F-FDG to visualize inflammation within plaques or 18F-Sodium Fluoride to detect active microcalcification, both of which are markers of plaque instability. nih.govresearchgate.net

Magnetic Resonance Imaging (MRI): MRI provides excellent soft-tissue contrast, allowing for detailed characterization of plaque size, composition (e.g., lipid-rich necrotic core, fibrous cap), and associated vascular inflammation. nih.gov

Photoacoustic Imaging: This emerging technique offers high-contrast visualization of plaque components, such as lipids, and can monitor blood oxygenation levels within the vessel wall. nih.gov

Liver Injury Models: For monitoring acetaminophen-induced liver injury in mice, a condition where Ozagrel has shown protective effects, imaging can provide real-time assessment of pathology. nih.govnih.gov While the primary evaluation in initial studies involved histopathology and serum biomarkers nih.gov, advanced imaging offers dynamic insights. Near-infrared fluorescent probes have been developed to enable in vivo imaging of specific enzymes and reactive oxygen species that are upregulated during drug-induced liver injury. mdpi.comrsc.org Furthermore, novel 3D imaging workflows can now be used to quantify changes in the complex architecture of the intrahepatic bile ducts, a hallmark of liver disease progression and regeneration. biorxiv.org

The table below outlines the preclinical imaging techniques relevant to monitoring diseases for which Ozagrel is investigated.

| Disease Model | Imaging Modality | Parameter Monitored | Relevance to Ozagrel Studies | Reference |

|---|---|---|---|---|

| Cerebral Ischemia | Laser Doppler Flowmetry (LDF) | Regional cerebral blood flow (rCBF) | Used to confirm ischemia induction in a rat model treated with Ozagrel. | nih.gov |

| SPECT | Cerebral blood flow and perfusion | Translational method to assess functional changes in brain perfusion. | criver.com | |

| MRI (ASL) | Brain perfusion, infarct volume, tissue viability | Non-invasive, longitudinal monitoring of neuroprotective effects. | criver.comahajournals.org | |

| Atherosclerosis | PET/CT | Plaque inflammation, microcalcification | Assesses plaque activity and vulnerability, key targets for vascular protective agents. | nih.govresearchgate.net |

| MRI | Plaque size, composition, fibrous cap thickness | Provides high-resolution anatomical detail of plaque progression or regression. | nih.gov | |

| Photoacoustic Imaging | Plaque composition (lipids), blood oxygenation | High-contrast imaging of specific molecular components of plaque. | nih.gov | |

| Liver Injury | Fluorescence Imaging | Enzyme activity, reactive oxygen species | Real-time visualization of cellular stress and damage pathways affected by hepatotoxic agents. | mdpi.comrsc.org |

| 3D Microscopy | Bile duct network architecture | Quantifies structural remodeling of the liver following injury and during repair. | biorxiv.org |

Future Directions and Emerging Research Avenues for Ozagrel Hydrochloride Hydrate

Exploration of Novel Therapeutic Research Applications Beyond Current Scope

Research into ozagrel (B471) hydrochloride hydrate (B1144303) is expanding beyond its initial indications for thrombotic disorders and asthma, venturing into new and promising therapeutic areas. chemimpex.comchemicalbook.com Key among these are neuroprotection, inflammatory diseases, and organ injury, where its unique mechanism of action may offer significant benefits. chemimpex.comchemimpex.com

Neurodegenerative and Neuroprotective Applications: Beyond its use in stroke, ozagrel is being investigated for broader neuroprotective properties. chemimpex.com Studies suggest its potential in mitigating the complex inflammatory and ischemic cascades that contribute to neurodegenerative diseases. chemimpex.comchemimpex.com Its ability to modulate inflammatory responses is a key attribute being explored in this context. chemimpex.com

Inflammatory Diseases: The anti-inflammatory effects of ozagrel are a significant area of ongoing research. chemimpex.com By inhibiting TXA2, a mediator of inflammation, the compound is being studied for its potential in a range of inflammatory conditions beyond asthma. smolecule.com

Hepatoprotection: A notable emerging application is in the treatment of drug-induced liver injury. Research in mouse models has shown that ozagrel can significantly alleviate liver damage caused by an overdose of acetaminophen (B1664979) (APAP). nih.govnih.gov In these studies, ozagrel treatment reduced mortality, lowered elevated liver enzyme levels, and limited hepatic necrosis and DNA fragmentation. nih.gov This suggests a potential role for ozagrel as a therapeutic candidate for APAP-induced hepatotoxicity. nih.gov

Oncology: The potential of ozagrel in cancer research is another frontier. googleapis.com While this area is still in early exploration, the role of thromboxane (B8750289) in tumorigenesis and metastasis provides a rationale for investigating TXA2 synthase inhibitors as potential anti-cancer agents.

Infectious Diseases: An intriguing, albeit less conventional, area of research includes its potential application in treating Feline Infectious Peritonitis (FIP), where it has been mentioned as a potential thromboxane synthesis inhibitor for treatment protocols. cve.edu.au

Emerging Research Applications for Ozagrel Hydrochloride Hydrate

| Therapeutic Area | Research Focus | Key Findings/Rationale | Citation |

|---|---|---|---|

| Neuroprotection | Treatment of neurodegenerative diseases | Potential to mitigate inflammatory and ischemic cascades in the brain. | chemimpex.comchemimpex.com |

| Inflammatory Diseases | Management of various inflammatory conditions | Anti-inflammatory properties stemming from the inhibition of thromboxane A2. | smolecule.comchemimpex.com |

| Hepatoprotection | Alleviation of acetaminophen (APAP)-induced liver injury | Reduces mortality, liver enzyme levels, and hepatic necrosis in animal models. | nih.govnih.gov |

| Oncology | Investigation as a potential anti-cancer agent | Based on the role of thromboxane in tumor progression and metastasis. | googleapis.com |

| Infectious Disease | Potential treatment for Feline Infectious Peritonitis (FIP) | Mentioned as a thromboxane synthesis inhibitor in potential treatment protocols. | cve.edu.au |

Investigation of Undiscovered Molecular Targets and Off-Target Effects in Research Models

While ozagrel's primary mechanism is the selective inhibition of TXA2 synthase, future research is aimed at uncovering other potential molecular targets and off-target effects that could explain its diverse biological activities or inform the development of new drugs. frontiersin.orgnih.gov

Interaction with Cytochrome P450 Enzymes: Studies have identified interactions between ozagrel and cytochrome P450 (CYP) enzymes. Specifically, it has been shown to be a selective binder to CYP2D6, although with a dissociation constant (Kd) not below 3 μM. nih.govumich.edu This type of interaction is crucial for understanding the drug's metabolic profile and potential interactions with other medications. Conversely, research on acetaminophen-induced liver injury noted that ozagrel had little impact on CYP2E1 activity, the enzyme involved in producing the toxic metabolite of acetaminophen. nih.govnih.gov

Modulation of Gene Expression: In models of liver injury, ozagrel was found to inhibit the hepatic expression of several cell death-related mRNAs, including jun oncogene, FBJ osteosarcoma oncogene (fos), and C/EBP homologous protein (chop). nih.govnih.gov However, it did not suppress the expression of B-cell lymphoma 2-like protein 11 (bim). nih.gov This indicates a selective modulation of cellular pathways involved in apoptosis and stress responses.

Binding to Serum Albumin: Research has demonstrated that ozagrel binds to human serum albumin (HSA), the primary protein transporter in blood plasma. researchgate.net This binding can influence the drug's stability, transport, and release efficiency at target sites. researchgate.net

Exploration of Platelet Aggregation Pathways: Molecular docking studies have explored ozagrel's interaction with other key proteins in platelet aggregation, such as the P2Y12 receptor, to better understand its antiplatelet effects and to design novel codrugs. frontiersin.org

Investigated Molecular Targets and Off-Target Effects of Ozagrel

| Molecular Target/Effect | Research Context | Observed Interaction/Effect | Citation |

|---|---|---|---|

| CYP2D6 | Cytochrome P450 ligand-binding assay | Identified as a selective binder, though with a Kd not below 3 μM. | nih.govumich.edu |

| CYP2E1 | Acetaminophen-induced liver injury model | Little to no inhibitory impact on its activity. | nih.govnih.gov |

| Cell Death-Related mRNAs (jun, fos, chop) | Acetaminophen-induced liver injury model | Significantly suppressed the APAP-induced elevation in hepatic mRNA expression. | nih.govnih.gov |

| Human Serum Albumin (HSA) | Spectroscopic and molecular docking studies | Binds to HSA, which can alter the protein's conformation and affect drug transport. | researchgate.net |

| P2Y12 Receptor | Molecular docking for codrug design | Investigated as a potential secondary target for antiplatelet effects in combination therapies. | frontiersin.org |

Integration with Systems Biology and Computational Modeling Approaches

The integration of systems biology and computational modeling offers a powerful approach to accelerate research into this compound. nih.govnih.gov These methods allow for the simulation and prediction of complex biological interactions, helping to identify new therapeutic targets, understand drug responses, and design novel chemical entities. nih.govduke.edu

Molecular Docking: This computational technique has been used to investigate the binding affinity of ozagrel and its derivatives with target proteins. For instance, molecular docking was employed to model the binding mode of a novel ozagrel-paeonol codrug to both TXA2 and the P2Y12 receptor. frontiersin.org The results, including the calculated interaction energies, indicated that the codrug had superior binding potential compared to ozagrel alone, providing a rationale for its enhanced antiplatelet activity. frontiersin.org

Predictive Modeling: Systems biology approaches can be used to build predictive models of disease pathways where ozagrel may be effective. nih.gov By integrating genomic, proteomic, and metabolic data, researchers can simulate the effects of inhibiting TXA2 synthase within a larger biological network, potentially revealing unforeseen consequences or new therapeutic opportunities. nih.govnih.gov This is particularly relevant for complex conditions like stroke, where multiple pathways are dysregulated. researchgate.net

Development of Advanced Preclinical Models for Translational Research

To better predict the clinical efficacy of ozagrel in new therapeutic areas, researchers are moving towards more sophisticated preclinical models that more accurately mimic human physiology and disease. nih.govnih.gov

Organoid Models: Three-dimensional (3D) organoids, particularly liver and brain organoids, represent a significant advancement over traditional 2D cell cultures and some animal models. nih.govaccscience.com Liver organoids can be used to assess drug metabolism and hepatotoxicity with greater accuracy, which is relevant for studying ozagrel's hepatoprotective effects. nih.govnih.gov Brain organoids can model features of neurodevelopment and disease, offering a platform to test the neuroprotective potential of ozagrel in a human-like context. nih.gov

Advanced In Vivo Models: The use of specialized animal models, such as orthotopic tumor models for cancer research or humanized mouse models for immunology studies, can provide more clinically relevant data. kyinno.com For ozagrel's primary indication, advanced techniques like near-infrared spectroscopy (NIRS) are being used for intraoperative monitoring during endovascular thrombectomy, providing real-time data on cerebral oxygenation that can help evaluate the effects of drugs like ozagrel. researchgate.net

Synergistic Research with Other Pharmacological Agents in Experimental Combinations

Combining ozagrel with other pharmacological agents is a promising strategy to enhance therapeutic efficacy, broaden its spectrum of activity, or overcome limitations.

Development of Codrugs: A prominent example is the design of codrugs that link ozagrel to another active molecule. A novel codrug combining ozagrel with paeonol (B1678282), an active compound with neuroprotective effects, was synthesized and evaluated. frontiersin.org This new chemical entity, PNC3, demonstrated superior antiplatelet aggregation activity compared to ozagrel or paeonol alone and showed protective effects in a cell model of oxygen-glucose deprivation. frontiersin.org

Combination Therapy Research: Ozagrel's known synergistic effect with other antiplatelet agents provides a basis for further combination studies. chemicalbook.com In the context of liver injury, research has evaluated ozagrel's effects alongside N-acetylcysteine (NAC), the standard antidote for acetaminophen poisoning, suggesting that their distinct mechanisms could be complementary. nih.gov

Advanced Drug Delivery Systems: The co-encapsulation of ozagrel with other drugs in advanced nanocarrier systems, such as niosomes or liposomes, is another avenue of exploration. mdpi.com This approach can improve drug stability, control release, and facilitate synergistic effects at the target site, as has been demonstrated with other drug combinations in cancer therapy. mdpi.com

Q & A

Q. What is the mechanism of action of Ozagrel hydrochloride hydrate as a thromboxane A2 (TXA2) synthase inhibitor, and how can its selectivity be assessed in vitro?

Ozagrel selectively inhibits TXA2 synthase, reducing TXA2 biosynthesis without affecting prostacyclin (PGI2) synthesis. To assess selectivity, researchers can use platelet-rich plasma assays to measure TXB2 (a TXA2 metabolite) and 6-keto-PGF1α (a PGI2 metabolite) levels via ELISA or LC-MS. Comparative IC50 values for TXA2 synthase versus other enzymes (e.g., COX-1/2) should be evaluated to confirm specificity .

Q. What standardized analytical methods are recommended for quantifying this compound in bulk drugs or formulations?

A validated high-performance thin-layer chromatography (HPTLC) method is widely used. Key parameters include:

- Stationary phase: Silica gel 60F-254 plates.

- Mobile phase: Toluene:methanol:triethylamine (6.5:4.0:0.1 v/v/v).

- Detection: Densitometry at 280 nm with linearity in 30–120 ng/spot (r² ≥ 0.999).

- Validation: Accuracy (recovery 98–102%), precision (RSD < 2%), and robustness (variations in mobile phase composition) .

Q. Which in vivo models are commonly used to study the antiplatelet and neuroprotective effects of Ozagrel?

- Cerebral ischemia-reperfusion : Rats subjected to middle cerebral artery occlusion (MCAO) to measure infarct volume, neurological deficits, and cerebral blood flow .

- Platelet aggregation : Rabbit or human platelet-rich plasma treated with collagen or ADP, with aggregation monitored via turbidimetry .

Advanced Research Questions

Q. How can researchers reconcile contradictory IC50 values for Ozagrel’s TXA2 synthase inhibition across studies (e.g., 11 nM vs. 53.12 μM)?

Discrepancies may arise from:

- Species differences : Rabbit platelets (IC50 = 11 nM) vs. human platelets (IC50 = 53.12 μM) .

- Assay conditions : Variations in substrate concentration, incubation time, or detection methods.

- Metabolite interference : Endogenous TXA2 or PGI2 levels in whole blood vs. isolated platelets. Standardizing protocols (e.g., platelet source, agonist type) is critical for cross-study comparisons.

Q. What experimental design considerations are essential for evaluating Ozagrel’s neuroprotective effects in cerebral ischemia models?

- Dosage optimization : Typically 10–30 mg/kg intravenously in rodents, adjusted for bioavailability .

- Outcome measures : Infarct volume (MRI or TTC staining), neurological scores, and biochemical markers (e.g., 6-keto-PGF1α in brain tissue) .

- Timing : Administer Ozagrel pre- or post-ischemia to assess therapeutic windows.

Q. How does Ozagrel modulate vascular contraction in models of hypertension or atherosclerosis?

In mouse aorta studies, Ozagrel reduces TXA2-mediated vasoconstriction. Researchers can:

Q. What challenges arise in stability testing of this compound, and how can they be addressed?

Ozagrel degrades under acidic, alkaline, oxidative, and thermal stress. Methodological solutions include:

- Forced degradation studies : Expose to 0.1M HCl (acid), 0.1M NaOH (base), H2O2 (oxidation), or 60°C (heat) for 24 hours.

- Stability-indicating assays : Use HPTLC or HPLC to resolve degradation products (e.g., imidazole derivatives) from the parent compound .

Q. What preclinical evidence supports Ozagrel’s potential in asthma research, and how can its efficacy be evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.